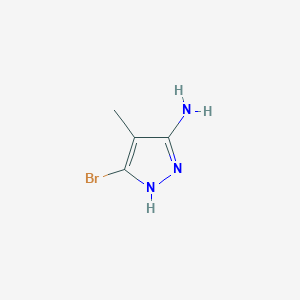

5-bromo-4-methyl-1H-pyrazol-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

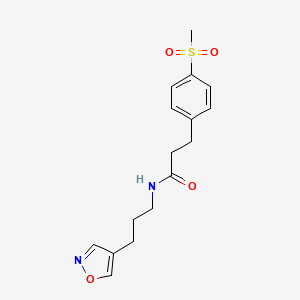

“5-bromo-4-methyl-1H-pyrazol-3-amine” is a heterocyclic compound . It is an important intermediate used in the synthesis of various biologically active compounds .

Synthesis Analysis

The synthesis of “5-bromo-4-methyl-1H-pyrazol-3-amine” involves several steps . The process starts with diethyl butynedioate as a raw material, which is condensed with methylhydrazine to obtain 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. This compound is then reacted with tribromooxyphosphorus to obtain 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. After hydrolyzing in sodium hydroxide alcoholic solution, 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid is obtained. This compound is then reacted with azido dimethyl phosphate and tert-butyl alcohol to obtain tert-butyl (5-bromo-1-methyl-1H-pyrazole-3-yl) carbamate. Finally, hydrolyzing in trifluoroacetic acid yields 5-bromo-1-methyl-1H-pyrazol-3-amine .Molecular Structure Analysis

The molecular formula of “5-bromo-4-methyl-1H-pyrazol-3-amine” is C4H6BrN3 . It has a molecular weight of 176.014 Da .Chemical Reactions Analysis

Pyrazole compounds, including “5-bromo-4-methyl-1H-pyrazol-3-amine”, are known for their diverse chemical reactivity. They can undergo various chemical reactions, such as [3 + 2] cycloaddition, condensation, oxidation, and coupling reactions .Physical And Chemical Properties Analysis

“5-bromo-4-methyl-1H-pyrazol-3-amine” is a solid compound . Its water solubility is estimated to be 1.36 mg/ml . It has a Log P value of 0.88, indicating its lipophilicity .Applications De Recherche Scientifique

Synthesis of Pyrimidine-Based Derivatives

“5-bromo-4-methyl-1H-pyrazol-3-amine” is used in the synthesis of a variety of 5-bromo-4-methyl-2-substituted pyrimidines endowed with pyrazolyl substituent appended in C 4 position . These products are generated via treatment of 5-bromo-4-hydrazineyl-6-methyl-2-substituted pyrimidines and vinamidinum salt of (E)-N-(3-(dimethylamino)-2-phenylallylidene)-N-methylmethanaminium perchlorate in good to excellent yields .

Antimicrobial Applications

The synthesized pyrimidine-based derivatives have been assessed against nine pathogens including six bacterial strains (both Gram-negative and Gram-positive), three fungal strains . The inhibition zone diameters of products at 10 mg ml−1 concentrations were recorded in the range of 10.51–18.44 mm via disk diffusion method .

Antioxidant Applications

The synthesized pyrimidine-based derivatives were also tested for their antioxidant properties. However, notable antioxidant properties were not observed with the products . IC50 values were in the range of 107.49–929.16 μg ml−1 .

Synthesis of Novel Insecticides

“5-bromo-4-methyl-1H-pyrazol-3-amine” is used as a key intermediate in the synthesis of novel insecticides such as chlorantraniliprole .

Mécanisme D'action

Target of Action

5-Bromo-4-methyl-1H-pyrazol-3-amine is a key intermediate in the synthesis of novel insecticides targeting the nicotinic acetylcholine receptor . It is also used in the synthesis of further functionalized starting materials .

Mode of Action

Pyrazole derivatives are known to inhibit adenosine triphosphate (atp)-sensitive potassium channels in cardiac muscle, which is symptomatic for the treatment of cardiovascular diseases, arrhythmias or decreased cardiac contractility, coronary heart disease, heart failure, or cardiomyopathy, and is particularly suitable for preventing sudden cardiac death .

Biochemical Pathways

It is known that pyrazole derivatives can affect the atp-sensitive potassium channels in cardiac muscle .

Pharmacokinetics

It is known that the compound has a low solubility in water but is more soluble in organic solvents such as ethanol, dimethyl sulfoxide, and dichloromethane .

Result of Action

It is known that pyrazole derivatives can have a variety of biological activities, including insecticidal activity .

Propriétés

IUPAC Name |

5-bromo-4-methyl-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3/c1-2-3(5)7-8-4(2)6/h1H3,(H3,6,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXMRCGDDOZGTQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-4-methyl-1H-pyrazol-3-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-oxazole-5-carboxylic acid](/img/structure/B2802845.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2802848.png)

![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2802850.png)

![2-(4-Methoxypyrimidin-2-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2802855.png)

![N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2802858.png)

![6-Methyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2802864.png)